molecular formula C12H12N2O B7865981 4-[(3-Methylpyridin-2-yl)oxy]aniline

4-[(3-Methylpyridin-2-yl)oxy]aniline

Cat. No.: B7865981
M. Wt: 200.24 g/mol
InChI Key: PRSGZRXHZPNXOV-UHFFFAOYSA-N
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Description

4-[(3-Methylpyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzenamine group linked to a 3-methyl-2-pyridinyl group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylpyridin-2-yl)oxy]aniline typically involves the following steps:

    Formation of the Pyridinyl Intermediate: The starting material, 3-methyl-2-pyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.

    Nucleophilic Substitution: The halogenated pyridine is then reacted with a suitable nucleophile, such as a phenoxide ion, to form the desired 4-[(3-methyl-2-pyridinyl)oxy] intermediate.

    Amination: The intermediate is further reacted with an amine source, such as ammonia or an amine derivative, to introduce the benzenamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzenamine or pyridinyl rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed:

Scientific Research Applications

4-[(3-Methylpyridin-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-[(3-methyl-2-pyridinyl)oxy]benzoic acid
  • 4-[(3-methyl-2-pyridinyl)oxy]benzaldehyde
  • 4-[(3-methyl-2-pyridinyl)oxy]benzylamine

Comparison: 4-[(3-Methylpyridin-2-yl)oxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-methylpyridin-2-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSGZRXHZPNXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminophenol (0.87 g, 8.0 mmol) in DMSO (12 mL) was added cesium carbonate (3.1 g, 9.6 mmol) and 2-fluoro-3-picoline (0.89 g, 8.0 mmol). The resulting mixture was heated to 80° C. for 16 h. After cooling to RT, the reaction mixture was diluted with EtOAc and washed with water and brine several times to remove DMSO. The aqueous layer was back extracted with EtOAc and the combined organic layer was dried (Na2SO4) and concentrated. The crude product was chromatographed through a RediSep® pre-packed silica gel column (120 g), eluting with a gradient of 0% to 30% EtOAc in hexane, to provide 4-(3-methylpyridin-2-yloxy)benzenamine as tan solid. MS (ESI, pos. ion) m/z: 201.2 (M+1).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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